Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate
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Overview
Description
Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a methoxyphenyl-substituted pyrrolidinone moiety. Its molecular formula is C18H28N2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone intermediate, which is then reacted with tert-butyl carbamate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, often incorporating automated systems for precise control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbamate and methoxyphenyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog used in various synthetic applications.
Methoxyphenyl-substituted pyrrolidinones: Compounds with similar structural motifs but different functional groups.
Uniqueness
Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C19H27N3O5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)21-10-9-20-17(24)13-11-16(23)22(12-13)14-5-7-15(26-4)8-6-14/h5-8,13H,9-12H2,1-4H3,(H,20,24)(H,21,25) |
InChI Key |
MDQCXYHXFVQRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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